
9-Tetradecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Tetradecynoic acid is a fatty acid with the molecular formula C14H24O2 It is characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
9-Tetradecynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, allowing it to react with the alkyl halide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 9-Tetradecenoic acid, which is derived from natural sources such as plant oils. The hydrogenation process is carried out under controlled conditions to selectively reduce the double bond to a triple bond, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Tetradecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, allowing it to react with electrophiles.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the electrophile used.
Applications De Recherche Scientifique
9-Tetradecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in studies involving fatty acid metabolism and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Tetradecynoic acid involves its interaction with cellular components. It can inhibit enzymes involved in fatty acid metabolism, leading to the accumulation of toxic intermediates and subsequent cell death. Additionally, it can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Tetradecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
11-Hexadecynoic acid: Another fatty acid with a triple bond, but with a longer carbon chain.
Dehydromevalonic lactone: A compound with similar biological activity but different structural features.
Uniqueness
9-Tetradecynoic acid is unique due to its specific triple bond position, which imparts distinct chemical reactivity and biological activity compared to other fatty acids.
Propriétés
Numéro CAS |
55182-92-8 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
tetradec-9-ynoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-4,7-13H2,1H3,(H,15,16) |
Clé InChI |
MWCVRFWPJVJKHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



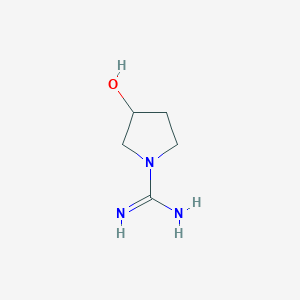
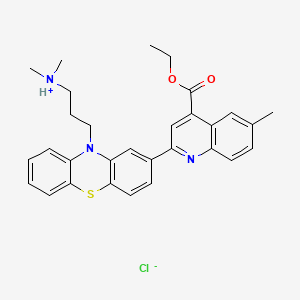
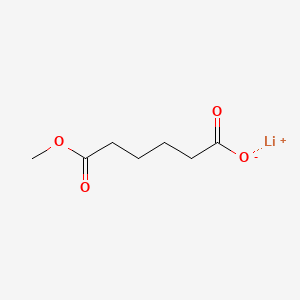
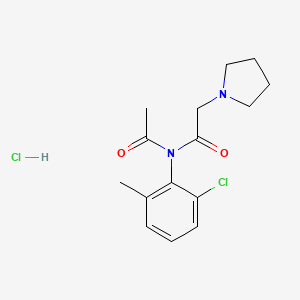
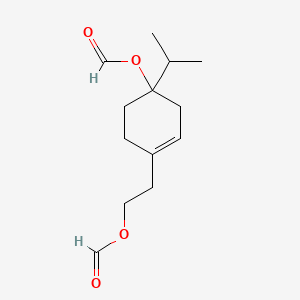
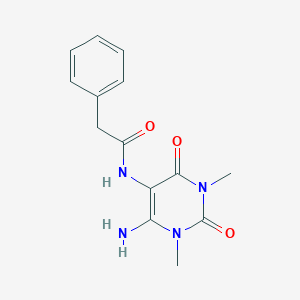

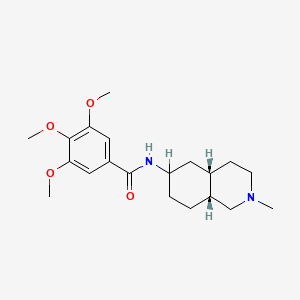
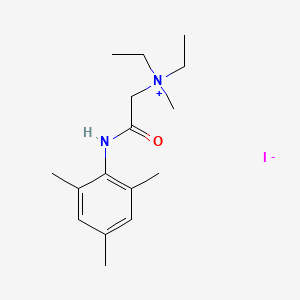
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
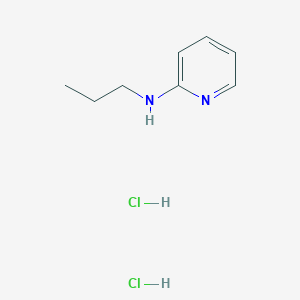

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
